methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylatehydrochloride

A1 adenosine receptor scaffold simplification lead optimization

This compound (CAS 1049767-69-2) is the hydrochloride salt of methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, a heterocyclic building block featuring a fused thieno[2,3-c]pyridine core with a 2-amino substituent and 3-methyl ester. Thieno[2,3-c]pyridines have attracted intensive medicinal chemistry interest due to their diverse biological activities, including kinase inhibition, adenosine receptor modulation, and anticancer potential.

Molecular Formula C9H12ClNO2S
Molecular Weight 233.72 g/mol
Cat. No. B13528267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylatehydrochloride
Molecular FormulaC9H12ClNO2S
Molecular Weight233.72 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CSC2=C1CCNC2.Cl
InChIInChI=1S/C9H11NO2S.ClH/c1-12-9(11)7-5-13-8-4-10-3-2-6(7)8;/h5,10H,2-4H2,1H3;1H
InChIKeyQOCFQIRDBKAJBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate Hydrochloride – Core Scaffold Identity & Procurement Baseline


This compound (CAS 1049767-69-2) is the hydrochloride salt of methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, a heterocyclic building block featuring a fused thieno[2,3-c]pyridine core with a 2-amino substituent and 3-methyl ester [1]. Thieno[2,3-c]pyridines have attracted intensive medicinal chemistry interest due to their diverse biological activities, including kinase inhibition, adenosine receptor modulation, and anticancer potential [2]. The hydrochloride salt form provides improved aqueous solubility and crystallinity relative to the free base (CAS 1256813-70-3), facilitating handling, formulation, and salt-metathesis reactions during downstream synthesis.

Why In-Class Thieno[2,3-c]Pyridine-3-Carboxylate Analogs Cannot Substitute Methyl 2-Amino-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate Hydrochloride


Thieno[2,3-c]pyridine-3-carboxylates are not functionally interchangeable; even subtle variations at the ester, N-6, and C-2 positions profoundly alter pharmacological selectivity, potency, and physicochemical behavior [1]. For example, replacement of a methyl ester with an ethyl ester or introduction of an N-benzyl substituent shifts the scaffold between allosteric modulation, orthosteric antagonism, and anti-inflammatory activity at the A1 adenosine receptor [1]. The 2-amino group is essential for key hydrogen-bond interactions with biological targets, while the hydrochloride counterion directly impacts solubility, hygroscopicity, and compatibility with downstream coupling chemistry. Generic substitution risks introducing an unreactive free base form, a different ester with altered LogP and metabolic stability, or an N-substituted analog with unintended polypharmacology — any of which can invalidate a synthetic route or a structure–activity relationship hypothesis.

Quantitative Differentiation Guide: Methyl 2-Amino-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate Hydrochloride vs. Closest Analogs


Structural Minimalism vs. Tinoridine Hydrochloride – Absence of 6-Benzyl Group Reduces Molecular Complexity for SAR Exploration

Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (C9H13ClN2O2S, MW 248.73) lacks the 6-benzyl substituent present in the NSAID Tinoridine hydrochloride (C17H20N2O2S·HCl, MW 352.88) [1][2]. This removal eliminates a metabolic soft spot (benzylic oxidation) and reduces the heavy-atom count from 23 to 15, yielding a more minimalist scaffold. In the A1 adenosine receptor SAR study, 6-benzyl substitution was shown to be critical for expression of allosteric modulator vs. orthosteric antagonist phenotype [3]; the unsubstituted 6-position of the target compound thus provides a clean starting point for deliberate N-6 diversification without confounding pharmacological background.

A1 adenosine receptor scaffold simplification lead optimization

Lipophilicity Reduction: Lower Computed LogP vs. Tinoridine Hydrochloride Signals Different ADME Profile

The target compound exhibits a computed LogP of 2.47 , substantially lower than Tinoridine hydrochloride (LogP 4.39 ). This ~1.9 log unit difference corresponds to an approximately 80-fold lower octanol/water partition coefficient, predicting higher aqueous solubility, reduced plasma protein binding, and lower central nervous system penetration for the target compound. In the context of fragment-based drug discovery or lead optimization, lower LogP is generally associated with reduced promiscuity and attrition risk [1].

lipophilicity ADME prediction off-target risk

Vendor-Certified Purity Specifications: 95–98% Range Provides Quality Benchmark for Procurement Decisions

Multiple independent vendors certify the hydrochloride salt at ≥95% purity (Fluorochem: 95.0% ; AKSci: 95% ) or ≥98% (MolCore: NLT 98% ). In contrast, the free base analog (methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, CAS 923145-14-6) is commonly listed without a certified purity specification or at lower purity tiers, and the ethyl ester analog without 6-substitution (CAS 24237-44-3) is often available only as custom synthesis. The availability of the hydrochloride in defined purity grades with full Certificates of Analysis (CoA) reduces batch-to-batch variability risk in reproducible synthesis campaigns.

chemical purity quality control procurement specification

Explicit Patent Disclosure as Synthetic Intermediate in Merck Patent WO2010/112124 A1 Provides Precedented Use in Drug Discovery Pipelines

The compound is explicitly disclosed in Merck Patent GmbH's WO2010/112124 A1 as a synthetic intermediate [1], located at Page/Page column 66 of the patent publication. This patent describes thieno[2,3-c]pyridine derivatives as kinase inhibitors, establishing the scaffold's relevance in kinase-targeted drug discovery. The methyl ester hydrochloride serves as a key building block for subsequent amidation or ester hydrolysis steps toward final kinase inhibitor candidates. In contrast, the Tinoridine scaffold (ethyl ester, 6-benzyl) is patented for anti-inflammatory use (nonsteroidal anti-inflammatory drug class), demonstrating divergent intellectual property trajectories for structurally related thieno[2,3-c]pyridines.

patented intermediate kinase inhibitor pharmaceutical synthesis

Class-Level A1 Adenosine Receptor Orthosteric Antagonist Activity: The 2-Aminothieno[2,3-c]pyridine Scaffold is a Validated Pharmacophore

A comprehensive SAR study of 3- and 6-substituted 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines demonstrated that this scaffold functions as a novel class of orthosteric antagonists at the A1 adenosine receptor (A1AR) [1]. The closest analog in that study, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (compound 2b), served as the primary synthetic precursor for the entire antagonist library. The target methyl ester hydrochloride differs from 2b only in the ester group (methyl vs. ethyl) and salt form (HCl vs. free base), and therefore represents the nearest available analog to the validated antagonist pharmacophore. The 2-amino group was shown to be indispensable for A1AR binding, as Boc-protection or replacement abolished activity [1]. While direct IC50 data for the target compound itself are not published, the scaffold-level validation provides strong rationale for its use as a starting point for A1AR antagonist lead generation.

A1 adenosine receptor orthosteric antagonist GPCR pharmacology

GHS Safety Profile: Defined Hazard Classification Enables Compliant Laboratory Handling vs. Uncharacterized Analogs

The Fluorochem SDS for the target compound assigns GHS07 classification with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and signal word 'Warning' . This defined profile contrasts with many closely related thieno[2,3-c]pyridine analogs (e.g., the free base CAS 923145-14-6 or custom-synthesized derivatives) that lack commercially available SDS documentation, creating uncertainty for occupational health compliance during procurement. The availability of a full GHS-compliant SDS with precautionary codes (P261–P501) enables risk assessments to be completed before compound receipt.

laboratory safety GHS classification regulatory compliance

Recommended Application Scenarios for Methyl 2-Amino-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate Hydrochloride Based on Evidence


A1 Adenosine Receptor Antagonist Lead Generation – Starting Scaffold for Focused Library Synthesis

The 2-amino-thieno[2,3-c]pyridine scaffold is validated as a novel orthosteric antagonist pharmacophore at the A1 adenosine receptor [1]. The target hydrochloride, with its unsubstituted 6-position and methyl ester, is the ideal starting point for systematic N-6 diversification via reductive amination, alkylation, or amidation to explore SAR at the allosteric/orthosteric interface. Its lower LogP (2.47 vs. 4.39 for Tinoridine ) aligns with lead-like property guidelines, reducing the need for post-screening lipophilicity optimization.

Kinase Inhibitor Intermediate – Continuation of Merck Patent WO2010/112124 A1 Chemistry

Explicit disclosure as a synthetic intermediate in Merck's kinase inhibitor patent [2] positions this compound for direct use in kinase-focused medicinal chemistry. The methyl ester can be hydrolyzed to the carboxylic acid for amide coupling, or the 2-amino group can be acylated/sulfonylated to generate diverse kinase-targeted libraries. The hydrochloride salt ensures solubility in polar aprotic solvents (DMF, DMSO) commonly used in amide coupling reactions.

Fragment-Based Drug Discovery – Low-MW Scaffold with Crystallinity Advantage

At MW 248.73 with only 15 heavy atoms [3], the compound meets the 'rule of three' criteria for fragment-based screening (MW < 300, cLogP ≤ 3). The hydrochloride salt provides improved crystallinity over the free base, facilitating X-ray crystallography of protein-ligand complexes. The 2-amino and 3-carboxylate groups offer orthogonal diversification vectors for fragment growth.

Procurement for Reproducible Parallel Synthesis – Multi-Vendor Quality Assurance Reduces Batch Variability Risk

With at least three established vendors (Fluorochem, AKSci, MolCore) supplying the hydrochloride at certified purities of 95–98% with CoA documentation , procurement teams can establish dual-source supply chains. This vendor redundancy, combined with full GHS-compliant SDS, ensures uninterrupted synthesis campaigns for organizations operating under ISO 9001 or GLP quality management systems.

Quote Request

Request a Quote for methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylatehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.